

# A Technical Guide to 4-Chloro-2-methylbenzonitrile: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 4-Chloro-2-methylbenzonitrile

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This guide provides an in-depth analysis of **4-chloro-2-methylbenzonitrile**, a pivotal chemical intermediate. Tailored for professionals in research and drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, and its significant applications. Furthermore, it details robust analytical techniques for its characterization and outlines critical safety and handling protocols.

## Core Identification and Nomenclature

**4-Chloro-2-methylbenzonitrile** is a substituted aromatic nitrile, a class of compounds widely utilized as versatile building blocks in organic synthesis. Its precise identification is crucial for regulatory compliance, procurement, and scientific communication.

The definitive IUPAC name for the compound is **4-chloro-2-methylbenzonitrile**<sup>[1]</sup>. It is recognized by several synonyms and registry numbers across various chemical databases and suppliers, which are essential for comprehensive literature searches and material sourcing.

Identifier	Value	Source
IUPAC Name	4-chloro-2-methylbenzonitrile	<a href="#">[1]</a>
CAS Number	50712-68-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClN	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	5-Chloro-2-cyanotoluene, 2-Methyl-4-chlorobenzonitrile, 4-chloro-2-methylbenzenecarbonitrile	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
EC Number	640-828-5	<a href="#">[1]</a>
PubChem CID	142742	<a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties

The physical and chemical properties of **4-chloro-2-methylbenzonitrile** dictate its handling, storage, and reactivity in synthetic protocols. It presents as a solid at room temperature, with solubility characteristics typical of nonpolar aromatic compounds.

Property	Value	Source
Molecular Weight	151.59 g/mol	<a href="#">[1]</a>
Appearance	Off-white to pale brown solid/powder	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	55-61 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	85-86 °C at 3 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
XLogP3	2.9	<a href="#">[1]</a>

## Synthesis and Mechanistic Considerations

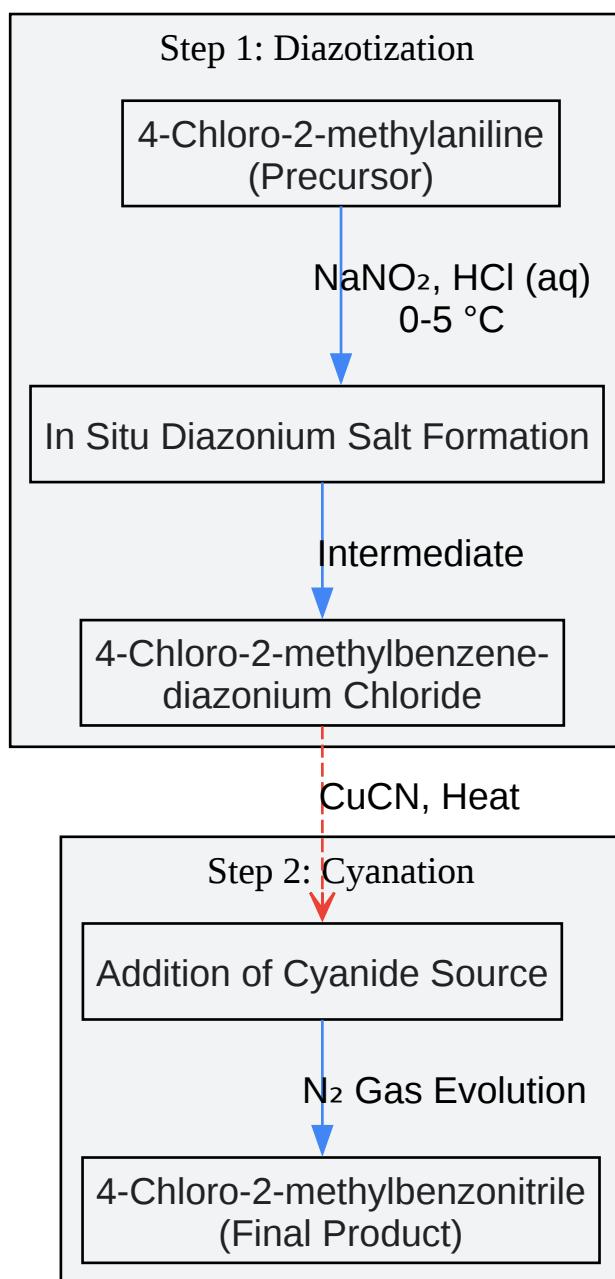
The synthesis of **4-chloro-2-methylbenzonitrile** is most authoritatively achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a

variety of functionalities, including the nitrile group. This pathway is favored for its reliability and high yield, starting from the readily available precursor, 4-chloro-2-methylaniline.

The process involves two critical stages:

- **Diazotization:** The primary aromatic amine (4-chloro-2-methylaniline) is converted into a diazonium salt using nitrous acid, which is generated *in situ* from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
- **Cyanation:** The diazonium salt is subsequently treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates the displacement of the diazonium group (N<sub>2</sub>) with a cyanide group (-CN), yielding the target benzonitrile.

## Experimental Workflow: Sandmeyer Reaction

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Caption: Workflow for the synthesis of **4-chloro-2-methylbenzonitrile**.

## Detailed Synthesis Protocol

Causality: This protocol is designed for high conversion and purity. The low temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium salt. The

use of copper(I) cyanide is a classic and efficient method for introducing the nitrile group onto the aromatic ring.

- Preparation of Amine Solution: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 4-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.[5]
- Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
- Cyanation: In a separate reactor, prepare a solution or suspension of copper(I) cyanide (1.2 eq). Slowly add the cold diazonium salt solution to the copper cyanide mixture.[6]
- Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases, indicating the reaction is complete.
- Work-up and Isolation: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5]
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **4-chloro-2-methylbenzonitrile**.

## Applications in Research and Development

**4-Chloro-2-methylbenzonitrile** is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the nitrile group and the specific substitution pattern on the benzene ring, which directs further chemical modifications.

- Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][7] Its structure is a key component in developing novel drug candidates, particularly for anti-inflammatory and analgesic medications.[2][8]

- Agrochemical Synthesis: The compound is extensively used in the formulation of modern agrochemicals, including potent herbicides and pesticides, contributing to enhanced crop protection.[2][7][8]
- Material Science: It is employed in the production of specialty polymers and resins. The incorporation of this molecule can impart enhanced thermal stability and chemical resistance to the final materials.[2][8]
- Organic Synthesis: As a versatile building block, it facilitates the creation of more complex molecules in both academic and industrial research, enabling the synthesis of novel compounds with unique properties.[7][8]

## Analytical Characterization

To ensure the identity, purity, and quality of synthesized **4-chloro-2-methylbenzonitrile**, a combination of spectroscopic and chromatographic methods is employed. This serves as a self-validating system for the synthetic protocols described.

Technique	Expected Data/Observations
<sup>1</sup> H-NMR	The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the 1,2,4-substitution pattern.
<sup>13</sup> C-NMR	The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) typically found around 118 ppm.
FT-IR	The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm <sup>-1</sup> .
GC-MS	Gas Chromatography-Mass Spectrometry confirms the purity and molecular weight. The mass spectrum will show a molecular ion peak (M <sup>+</sup> ) at m/z ≈ 151 and an M+2 peak with approximately one-third the intensity, characteristic of a monochlorinated compound. <a href="#">[1]</a>

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer.[\[9\]](#)

- Data Analysis: Process the resulting Free Induction Decay (FID) and analyze the spectra for chemical shifts ( $\delta$ ), coupling constants (J), and integration values to confirm the structure.[9]

## Safety, Handling, and Storage

Proper handling of **4-chloro-2-methylbenzonitrile** is imperative due to its potential health hazards. Adherence to established safety protocols minimizes risk to laboratory personnel.

### GHS Hazard Classification

Hazard Class	Statement Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[1]
Acute Toxicity, Dermal	H312	Harmful in contact with skin[1]
Skin Corrosion/Irritation	H315	Causes skin irritation[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[1]
Acute Toxicity, Inhalation	H332	Harmful if inhaled[1]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[11]
- Respiratory Protection: If dust is generated, use a NIOSH-approved N95-type dust mask or higher-level respirator.

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Keep away from incompatible materials such as strong oxidizing agents.[11]

- Some suppliers recommend refrigerated storage (0-8 °C) for long-term stability.[\[2\]](#)

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